molecular formula C16H18N4O2S B14245637 Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- CAS No. 400851-21-0

Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-

Cat. No.: B14245637
CAS No.: 400851-21-0
M. Wt: 330.4 g/mol
InChI Key: MDECSIHJSCGMBB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- typically involves multiple steps. One common method starts with the preparation of the intermediate 2-azido-1-(4-methylphenyl)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- involves its interaction with biological molecules through its azido and sulfonamide groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-ethyl-4-methyl-
  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl- is unique due to the presence of both an azido group and a sulfonamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

400851-21-0

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-azido-1-(4-methylphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-12-3-7-14(8-4-12)16(11-18-20-17)19-23(21,22)15-9-5-13(2)6-10-15/h3-10,16,19H,11H2,1-2H3

InChI Key

MDECSIHJSCGMBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN=[N+]=[N-])NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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